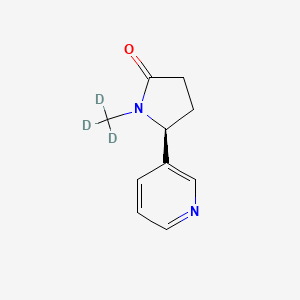
1-Benzylcyclopentan-1-ol
Vue d'ensemble
Description
1-Benzylcyclopentan-1-ol is an organic compound with the CAS Number: 2015-57-8 . It has a molecular weight of 176.26 and its IUPAC name is 1-benzylcyclopentanol . The compound is usually available in powder form .
Synthesis Analysis
The synthesis of this compound involves several steps . One method involves the use of sulfuric acid in benzene at 80°C for 2 hours . Another method involves a multi-step reaction with (diacetoxy)iodobenzene and iodine in dichloromethane for 0.08 hours at 20°C under UV-irradiation, followed by the addition of tetrahydrofuran . A third method involves the use of toluene-4-sulfonic acid in toluene for 2 hours under reflux, followed by the addition of dihydrogen peroxide and formic acid for 4 hours at 20°C .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16O/c13-12(8-4-5-9-12)10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2 . This indicates that the compound has a cyclopentanol ring with a benzyl group attached to it .Physical And Chemical Properties Analysis
This compound has a melting point of 55-60°C . It has a density of 1.1±0.1 g/cm3, a boiling point of 281.4±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . The compound also has an enthalpy of vaporization of 54.9±3.0 kJ/mol and a flash point of 109.2±11.0 °C . It has a molar refractivity of 53.7±0.3 cm3 .Applications De Recherche Scientifique
Synthetic Applications
1-Benzylcyclopentan-1-ol plays a role in various synthetic processes:
- Preparation of α-Tetralones : It is utilized in the preparation of α-tetralones from benzocyclobutenones through sequential thermal electrocyclic reactions, as demonstrated by Hickman, Wallace, and Wardleworth (1991) (Hickman, Wallace, & Wardleworth, 1991).
- Synthesis of Antihypertensive Agents : Involved in the synthesis of novel antihypertensive compounds, as studied by Cassidy et al. (1992) (Cassidy et al., 1992).
- Optimizing Synthesis Techniques : Utilized in educational settings to teach experimental design and optimization in chemical synthesis, as outlined by Bouzidi and Gozzi (2008) (Bouzidi & Gozzi, 2008).
Solubilization and Complex Formation
- Solubilization Thermodynamics : Studied for its solubilization behavior in mixed surfactant solutions, with research by Bury et al. (1991) providing insights into its thermodynamics (Bury, Treiner, Chevalet, & Makayssi, 1991).
- Complex Formation with Phospholipids : Li et al. (2014) explored the preparation and formation mechanism of a Bicyclol-phospholipid complex, highlighting the interaction with benzyl alcohol structures (Li, Dong, Sheng, Xia, Li, & Liu, 2014).
Biological Activity
- Cell Cycle Regulation : Havlícek et al. (1997) investigated cytokinin-derived cyclin-dependent kinase inhibitors, showing the influence of structures similar to this compound on cellproliferation and potential antitumor applications (Havlícek et al., 1997).
Chemical Analysis and Structural Studies
- Characterization of Isomers : Dybek et al. (2019) focused on the syntheses and analytical characterizations of isomers of a compound structurally related to this compound, emphasizing its utility in chemical analysis (Dybek et al., 2019).
- Structural Modifications for Therapeutic Agents : Lv et al. (2009) synthesized and evaluated acylamide derivatives containing 1,4‐Benzodioxan, a structure related to this compound, for their immunosuppressive activity, highlighting the compound's relevance in drug development (Lv et al., 2009).
Safety and Hazards
1-Benzylcyclopentan-1-ol is labeled with the signal word “Warning” and is associated with the GHS07 pictogram . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray and to wash hands and skin thoroughly after handling .
Propriétés
IUPAC Name |
1-benzylcyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-12(8-4-5-9-12)10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZISHNDYHTHKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314944 | |
| Record name | 1-Benzylcyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2015-57-8 | |
| Record name | 1-Benzylcyclopentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2015-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzylcyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzylcyclopentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



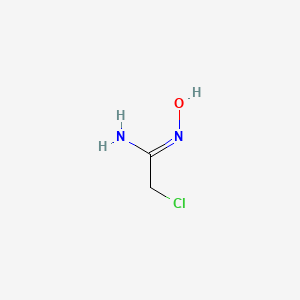

![Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride](/img/structure/B3339988.png)
![1,3-Dibromo-5-heptyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B3339992.png)
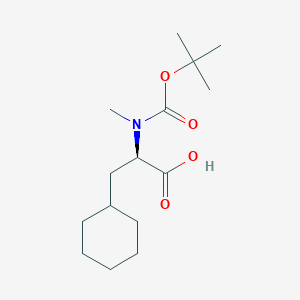
![N-[3-(1-hydroxyethyl)phenyl]acetamide](/img/structure/B3340005.png)
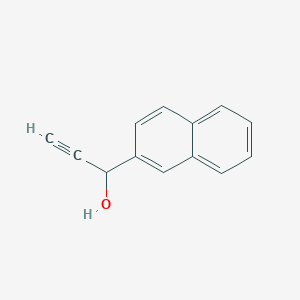
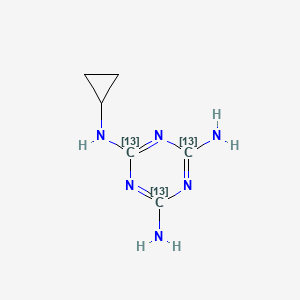
![(1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B3340034.png)
![N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate](/img/structure/B3340040.png)
![[4-(Difluoromethoxy)-3-methoxyphenyl]methanol](/img/structure/B3340041.png)
